molecular formula C22H19NO3 B1412365 (9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate CAS No. 106864-36-2

(9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate

Cat. No.: B1412365
CAS No.: 106864-36-2
M. Wt: 345.4 g/mol
InChI Key: YTCSYBOJWJDBII-UHFFFAOYSA-N
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Description

(9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate: is a chemical compound with the molecular formula C22H19NO3 and a molecular weight of 345.39 g/mol It is known for its unique structure, which includes a fluorenyl group and a hydroxybenzylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate typically involves the reaction of (9H-fluoren-9-yl)methyl chloroformate with 4-hydroxybenzylamine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate is used as a building block in organic synthesis.

Biology: In biological research, this compound is used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with proteins makes it valuable in biochemical assays .

Medicine: Its carbamate group can be hydrolyzed in vivo to release active pharmaceutical ingredients .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .

Comparison with Similar Compounds

  • (9H-fluoren-9-yl)methyl carbamate
  • 4-hydroxybenzylcarbamate
  • (9H-fluoren-9-yl)methyl 4-aminobenzylcarbamate

Uniqueness: (9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate is unique due to the presence of both the fluorenyl and hydroxybenzylcarbamate groups. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(4-hydroxyphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c24-16-11-9-15(10-12-16)13-23-22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21,24H,13-14H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCSYBOJWJDBII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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